This compound is a derivative of imidazo[4,5-f]quinoline, which has been studied for its role as a mutagen and carcinogen in various food products. It is particularly noted for its formation during the cooking of protein-rich foods, as a result of the Maillard reaction, which occurs when amino acids and reducing sugars react under heat. The compound is recognized in chemical databases with the registry number 76180-96-6 .
The synthesis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline can be approached through several methods:
The molecular structure of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline features a fused ring system comprising an imidazole and quinoline moiety.
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline participates in various chemical reactions typical of heterocyclic compounds:
The mechanism of action for 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline primarily involves its interaction with biological macromolecules:
The compound is sensitive to light and moisture; hence it should be stored in controlled conditions to prevent degradation.
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline has several scientific applications:
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